N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclohexanecarboxamide group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H27N3O2/c25-20(15-6-2-1-3-7-15)23-16-10-12-24(13-11-16)21(26)18-14-22-19-9-5-4-8-17(18)19/h4-5,8-9,14-16,22H,1-3,6-7,10-13H2,(H,23,25) |
InChI Key |
IBUMOWKEHFXHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the cyclohexanecarboxamide group can be attached via an amide coupling reaction using reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, under mild conditions.
Reduction: LiAlH4, typically in anhydrous ether.
Substitution: Alkyl halides or sulfonates, often in the presence of a base like NaH or K2CO3.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the piperidine and cyclohexanecarboxamide groups.
Piperidine derivatives: Compounds like piperidine-4-carboxamide, which lack the indole moiety.
Cyclohexanecarboxamide derivatives: Compounds like cyclohexanecarboxamide, which lack the indole and piperidine moieties.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is unique due to its combination of an indole moiety, a piperidine ring, and a cyclohexanecarboxamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Indole Moiety : Known for various biological activities, including interactions with neurotransmitter receptors.
- Piperidine Ring : Often involved in drug interactions and bioactivity.
- Cyclohexanecarboxamide Group : Contributes to the compound's stability and solubility.
The molecular formula is with a molecular weight of 362.46 g/mol.
1. Histone Deacetylase Inhibition
This compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy .
2. Neurotransmitter Modulation
The indole structure is associated with psychoactive properties, particularly its interaction with serotonin receptors. This interaction may influence mood regulation and cognitive functions, making the compound a candidate for addressing neuropsychiatric disorders .
Table 1: Summary of Biological Activities
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Indole Moiety : Utilizing established synthetic routes for indole derivatives.
- Piperidine Ring Construction : Employing piperidine as a building block through nucleophilic substitution reactions.
- Cyclohexanecarboxamide Attachment : Finalizing the structure through amide bond formation.
Table 2: Structural Variants and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]acetamide | Indole moiety, piperidine ring | Anticancer properties |
| N-[1-(1H-indol-3-carbonyl)piperidin-4-yl]-4-methoxybenzamide | Indole, piperidine, methoxybenzamide | HDAC inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
